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Compound of Interest

Compound Name: CVN766

Cat. No.: B12369673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the dosage of CVN766 to

leverage its therapeutic benefits while avoiding sedation. The information is presented in a

question-and-answer format to directly address potential issues encountered during

experimentation.

Frequently Asked Questions (FAQs)
Q1: What is CVN766 and what is its mechanism of action?

CVN766 is an orally active, potent, and highly selective antagonist of the orexin 1 receptor

(Ox1R).[1][2] Its mechanism of action is centered on the orexin neuropeptide system, which is

involved in regulating various physiological functions, including wakefulness, reward, and

stress pathways.[1][3] Orexin binds to two receptors, Ox1R and Ox2R. While Ox2R is primarily

associated with arousal and wakefulness, Ox1R is more involved in stress, motivation, and

reward pathways.[1][3] CVN766 exhibits over 1,000-fold greater selectivity for Ox1R over

Ox2R.[1][2]

Q2: Why is the high selectivity of CVN766 for Ox1R important for avoiding sedation?

The sedative effects of many orexin receptor antagonists are attributed to their action on the

Ox2R, which plays a crucial role in promoting wakefulness.[1][3] By selectively blocking Ox1R,

CVN766 is designed to modulate the reward and stress pathways without interfering with the
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wakefulness-promoting signals mediated by Ox2R.[1][3] This high selectivity is a key feature

that mitigates the risk of somnolence, a common side effect of less selective, dual orexin

receptor antagonists.[1]

Q3: Has CVN766 demonstrated a lack of sedation in clinical trials?

Yes, a Phase 1, randomized, double-blind, placebo-controlled study in 64 healthy volunteers

(NCT05105243) evaluated the safety and tolerability of single and multiple ascending doses of

CVN766.[4][5] The results showed no evidence of somnolence (daytime sleepiness) in subjects

who received CVN766 compared to those who received a placebo.[4][5] Only one subject in

the single ascending dose arm reported mild somnolence, which was not considered to be

related to the treatment.[1]

Q4: What were the doses of CVN766 administered in the Phase 1 trial?

The Phase 1 trial included both single ascending dose (SAD) and multiple ascending dose

(MAD) cohorts:

SAD Cohorts: 5 mg, 15 mg, 45 mg, 125 mg, and 250 mg.

MAD Cohorts: 45 mg, 125 mg, and 250 mg administered daily for 7 days.

Troubleshooting Guide
Issue: Unexpected sedative effects are observed in our preclinical animal models.

Possible Cause 1: Off-target effects at high concentrations. While CVN766 is highly selective,

extremely high concentrations could potentially lead to off-target pharmacology.

Recommendation: Review the dose levels being used. Ensure that the doses administered

are within a relevant range for achieving therapeutic effects without reaching excessive

plasma and brain concentrations. Refer to the preclinical efficacy data for CVN766, which

has shown effects in various models of anxiety and dependency-type behaviors.[3][4]

Possible Cause 2: The animal model is particularly sensitive to Ox1R modulation. The specific

neural circuits and physiological state of the animal model could influence the behavioral

response to Ox1R antagonism.
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Recommendation: Carefully characterize the baseline phenotype of the animal model.

Consider using a battery of behavioral tests to differentiate between sedation, anxiolysis, and

general changes in locomotor activity.

Possible Cause 3: Interaction with other administered compounds. If CVN766 is being co-

administered with other agents, there could be a pharmacodynamic interaction that results in a

sedative phenotype.

Recommendation: Conduct appropriate control experiments with each compound

administered alone to isolate the effects of CVN766.

Data Presentation
Table 1: Summary of CVN766 Phase 1 Single Ascending Dose (SAD) Study Design

Dose Cohort CVN766 Dose
Number of
Subjects (Active)

Number of
Subjects (Placebo)

1 5 mg 6 2

2 15 mg 6 2

3 45 mg 6 2

4 125 mg 6 2

5 250 mg 6 2

Table 2: Summary of CVN766 Phase 1 Multiple Ascending Dose (MAD) Study Design

Dose Cohort CVN766 Dose
Dosing
Duration

Number of
Subjects
(Active)

Number of
Subjects
(Placebo)

1 45 mg 7 days 6 2

2 125 mg 7 days 6 2

3 250 mg 7 days 6 2
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Table 3: Pharmacokinetic Profile of CVN766 from Phase 1 Study

Dose
Cmax (Maximum Plasma
Concentration)

AUC (Area Under the
Curve)

5 mg (SAD)
Dose-proportional increase

observed

Dose-proportional increase

observed

15 mg (SAD)
Dose-proportional increase

observed

Dose-proportional increase

observed

45 mg (SAD & MAD)
Dose-proportional increase

observed

Dose-proportional increase

observed

125 mg (SAD & MAD)
Dose-proportional increase

observed

Dose-proportional increase

observed

250 mg (SAD & MAD)
Dose-proportional increase

observed

Dose-proportional increase

observed

Note: Specific quantitative Cmax and AUC values have not been publicly disclosed. The

available data indicates a dose-proportional increase in exposure with increasing doses.[4]

Table 4: Adverse Events Reported in the CVN766 Phase 1 Study

Adverse Event Frequency in Active Group

Headache 10.9%

Dizziness 7.8%

Presyncope 6.2%

Note: All treatment-emergent adverse events were reported as mild to moderate. There was no

increase in somnolence or fatigue in subjects who received CVN766 compared to placebo.[4]

[5]

Experimental Protocols
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Clinical Assessment of Sedation
Objective: To evaluate the potential sedative effects of CVN766 in human subjects.

Methodology:

Subjective Measures:

Karolinska Sleepiness Scale (KSS): Administer the KSS at regular intervals throughout the

dosing period. The KSS is a 9-point Likert scale where subjects rate their current level of

sleepiness.

Epworth Sleepiness Scale (ESS): Use the ESS as a baseline measure of the subject's

general level of daytime sleepiness.

Objective Measures:

Psychomotor Vigilance Test (PVT): Conduct the PVT to objectively measure sustained

attention and reaction time. A decrease in performance can be indicative of sedation.

Postural Stability Tests (Sway Tests): Measure body sway using a force platform to assess

balance and motor coordination, which can be affected by sedative drugs.

Preclinical Assessment of Sedation in Rodents
Objective: To assess the sedative potential of CVN766 in a rodent model.

Methodology:

Rotarod Test:

Apparatus: An accelerating rotarod apparatus.

Procedure:

1. Acclimatize the animals to the testing room for at least 30 minutes.

2. Train the animals on the rotarod at a constant, low speed for a set duration on the day

before the test.
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3. On the test day, administer CVN766 or vehicle control at the desired doses and time

points.

4. Place the animal on the rotating rod, which gradually accelerates.

5. Record the latency to fall from the rod or the speed at which the animal falls. A decrease

in performance can indicate sedation or motor impairment.

Open Field Test:

Apparatus: A square or circular arena with walls.

Procedure:

1. Acclimatize the animals to the testing room.

2. Administer CVN766 or vehicle control.

3. Place the animal in the center of the open field arena.

4. Record locomotor activity using an automated tracking system for a defined period (e.g.,

10-30 minutes).

5. Analyze parameters such as total distance traveled, time spent in the center versus the

periphery, and rearing frequency. A significant decrease in locomotor activity may

suggest sedation.

Visualizations
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Caption: Orexin signaling pathway and the selective antagonism of Ox1R by CVN766.
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Caption: Workflow for preclinical and clinical assessment of sedation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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